molecular formula Cl6H42N14O2Ru3-10 B1580488 Azane;oxygen(2-);ruthenium;hexachloride CAS No. 25125-46-6

Azane;oxygen(2-);ruthenium;hexachloride

Cat. No. B1580488
CAS RN: 25125-46-6
M. Wt: 786.3 g/mol
InChI Key: KRRAVWBLPHFPGM-UHFFFAOYSA-H
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Description

Azane, also known as ammonia, is a compound consisting only of hydrogen and nitrogen atoms . The term “Azane” is used to define a series of linked nitrogen atoms, also known as the nitrogen skeleton or nitrogen backbone . The ruthenium on the catalyst is applied from a solution containing a ruthenium halide compound . The catalyst is used in organic reactions .


Synthesis Analysis

Ruthenium (II)-arene complexes have been synthesized and characterized via various spectral techniques . The ligands bound to the ruthenium ion in a bidentate manner through their azomethine nitrogen (neutral coordination) and anionic nitrogen (formed after enolisation) .


Molecular Structure Analysis

Azanes are acyclic, saturated hydronitrogens, which means that they consist only of hydrogen and nitrogen atoms and all bonds are single bonds . Each nitrogen atom has three bonds (either N-H or N-N bonds), and each hydrogen atom is joined to a nitrogen atom (H-N bonds) . The number of nitrogen atoms is used to define the size of the azane .


Chemical Reactions Analysis

Ruthenium oxychloride supported by manganese oxide has been reported as a stable electrocatalyst for acidic oxygen evolution reaction (OER) . The catalyst is stable for continuous operation over 280 h with an overpotential of 228 mV at 10 mA cm −2 and over 200 h at 100 mA cm −2 .


Physical And Chemical Properties Analysis

Azanes are reactive and have significant biological activity . They can be viewed as a more biologically active or reactive portion (functional groups) of the molecule .

Future Directions

Ruthenium-based electrocatalysts have shown promise for the oxygen evolution reaction (OER), but their stability hardly meets the requirement of practical application . Therefore, a cost-effective strategy to stabilize the highly active but unstable Ru species is desirable . This could potentially lead to the synthesis of robust OER electrocatalysts with superior activity .

properties

IUPAC Name

azane;oxygen(2-);ruthenium;hexachloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6ClH.14H3N.2O.3Ru/h6*1H;14*1H3;;;;;/q;;;;;;;;;;;;;;;;;;;;2*-2;;;/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRRAVWBLPHFPGM-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N.N.N.N.N.N.N.N.N.N.N.N.N.N.[O-2].[O-2].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Ru].[Ru].[Ru]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl6H42N14O2Ru3-10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

786.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azane;oxygen(2-);ruthenium;hexachloride

CAS RN

25125-46-6
Record name Tetradecaammine dioxotriruthenium hexachloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025125466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azane;oxygen(2-);ruthenium;hexachloride
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Azane;oxygen(2-);ruthenium;hexachloride
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Azane;oxygen(2-);ruthenium;hexachloride
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Azane;oxygen(2-);ruthenium;hexachloride
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Azane;oxygen(2-);ruthenium;hexachloride
Reactant of Route 6
Azane;oxygen(2-);ruthenium;hexachloride

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